S-Ethyl-S-phenyl sulfoximine
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Overview
Description
S-Ethyl-S-phenyl sulfoximine is an organosulfur compound characterized by the presence of a sulfoximine functional group
Mechanism of Action
Target of Action
S-Ethyl-S-phenyl sulfoximine is a type of organosulfur compound known as a sulfoximine Sulfoximines have been noted for their medicinal chemistry properties , suggesting they interact with biological targets to exert their effects.
Mode of Action
Sulfoximines, in general, are known to undergo various chemical transformations, including reductive and oxidative pathways, as well as carbon-sulfur (c-s) bond cleavage reactions . These transformations can lead to changes in the targets they interact with.
Biochemical Pathways
Sulfoximines, including this compound, can affect various biochemical pathways due to their ability to undergo different chemical transformations
Result of Action
Given the medicinal chemistry properties of sulfoximines , it can be inferred that they may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl-S-phenyl sulfoximine typically involves the imination of sulfoxides or the oxidation of sulfilimines. One common method is the reaction of sulfoxides with sodium azide in the presence of Eaton’s reagent at elevated temperatures . Another approach involves the use of bis(rhodium) catalysts and trifluoroethanol as a solvent . These methods yield high purity products and are efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: S-Ethyl-S-phenyl sulfoximine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonimidates or sulfonamides under acidic conditions.
Reduction: Reduction to sulfoxides or sulfides using reducing agents.
Substitution: N-arylation and N-alkylation reactions with aryl or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) iodide, arylboronic acids, palladium catalysts.
Major Products:
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Sulfoxides, sulfides.
Substitution: N-arylated or N-alkylated sulfoximines.
Scientific Research Applications
S-Ethyl-S-phenyl sulfoximine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and in protein modification studies.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Sulfonimidates: Share a similar sulfur(VI) center but differ in their reactivity and applications.
Sulfonamides: Structurally related but lack the additional nitrogen atom present in sulfoximines.
Sulfilimines: Precursors to sulfoximines, with different oxidation states and reactivity.
Uniqueness: Its unique sulfoximine functional group provides additional reactivity and the ability to form chiral centers, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERBDXVCFTGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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